An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole. As a molecule incorporating the privileged benzothiazole scaffold, a fluorine substituent, and a piperazine moiety, this compound is of significant interest in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical characteristics is paramount for predicting its pharmacokinetic profile, optimizing its formulation, and ultimately, determining its potential as a therapeutic agent. This document synthesizes predicted data, outlines detailed experimental protocols for property determination, and offers insights into the implications of these properties for drug development, grounded in established scientific principles.
Introduction: The Significance of the Benzothiazole Scaffold in Drug Discovery
The benzothiazole core is a bicyclic heterocyclic system consisting of a benzene ring fused to a thiazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Furthermore, the piperazine ring is a common functional group in many approved drugs, often enhancing aqueous solubility and providing a handle for further structural modification. The convergence of these three structural features in 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole suggests a compound with potentially valuable drug-like properties. A thorough characterization of its physicochemical profile is the critical first step in exploring its therapeutic potential.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters influence every aspect of a drug's journey through the body, from absorption and distribution to metabolism and excretion (ADME).
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole. It is important to note that while some data is derived from predictive models, these values provide a crucial starting point for experimental investigation.
| Property | Value | Source/Method |
| CAS Number | 401567-36-0 | ChemicalBook[5] |
| Molecular Formula | C₁₁H₁₂FN₃S | ChemicalBook[5] |
| Molecular Weight | 237.3 g/mol | ChemicalBook[5] |
| Boiling Point | 374.5 ± 52.0 °C | Predicted[5] |
| Density | 1.327 ± 0.06 g/cm³ | Predicted[5] |
| pKa | 8.25 ± 0.10 | Predicted[5] |
| Melting Point | Not available | - |
| Aqueous Solubility | Not available | - |
Druglikeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to evaluate the "druglikeness" of a chemical compound and its likelihood of being an orally active drug. The rules are:
-
Molecular weight < 500 Daltons
-
LogP (octanol-water partition coefficient) < 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
Based on the structure of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole:
-
Molecular Weight: 237.3 g/mol (complies)
-
Hydrogen Bond Donors: 1 (the N-H in the piperazine ring) (complies)
-
Hydrogen Bond Acceptors: 4 (two nitrogen atoms in the piperazine ring, one nitrogen and one sulfur atom in the benzothiazole ring) (complies)
-
LogP: While an experimental value is not available, a calculated LogP would be necessary to fully assess compliance.
The compound meets the majority of Lipinski's criteria, suggesting it possesses a favorable profile for oral bioavailability.
Synthesis Pathway
A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, followed by nucleophilic substitution.
Diagram: Proposed Synthesis of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole
Caption: A proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole. This intermediate is synthesized from 4-fluoroaniline and potassium thiocyanate in the presence of bromine and acetic acid.[6][8]
Step 2: Introduction of the Piperazine Moiety. The 2-amino-6-fluorobenzothiazole can then undergo a nucleophilic substitution reaction with a suitable piperazine precursor, such as bis(2-chloroethyl)amine, to yield the final product.
Experimental Protocols for Physicochemical Characterization
Accurate experimental determination of physicochemical properties is essential. The following sections provide detailed, step-by-step methodologies for key experiments.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9] Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.[10]
This high-throughput method is ideal for early-stage drug discovery.[11] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Standard Curve:
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 1 µM to 100 µM).
-
Further dilute these standards in the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to be used for the assay.
-
Measure the UV absorbance of each standard at the compound's λmax.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Assay Procedure:
-
In a 96-well filter plate, add a small volume (e.g., 2 µL) of the 10 mM stock solution to the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to achieve the desired final concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[10]
-
Filter the solution into a fresh 96-well plate using a vacuum manifold.
-
Measure the UV absorbance of the filtrate at the predetermined λmax.
-
-
Data Analysis:
-
Calculate the concentration of the dissolved compound in the filtrate using the equation from the standard curve.
-
This concentration represents the kinetic solubility of the compound under the assay conditions.
-
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[12] It is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
-
Phase Separation:
-
Allow the samples to stand undisturbed for a period to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
-
-
Quantification:
-
Dilute the supernatant with the aqueous buffer as necessary to fall within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve of the compound in the same buffer must be prepared for accurate quantification.
-
Conclusion
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole is a compound with a promising structural profile for drug discovery. Its adherence to several of Lipinski's rules suggests the potential for good oral bioavailability. This guide has provided a summary of its predicted physicochemical properties, a plausible synthetic route, and detailed, actionable protocols for the experimental determination of its aqueous solubility. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working to further characterize this and similar molecules, ultimately facilitating the rational design and development of novel therapeutic agents. Further experimental validation of the predicted properties is a critical next step in advancing our understanding of this compound's potential.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[13]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[10]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta website.[9]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[12]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[14]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[11]
-
Onofrey, T., & Kazan, G. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.[15]
-
Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.[16]
-
Baluja, S., et al. (2021). Synthesis and biological activities of fluoro benzothiazoles. ResearchGate.[1]
-
Reddy, D. R. S., & Namratha, J. R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.[6]
-
Baluja, S., et al. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies.[4]
-
Al-Said, M. S., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.[17]
-
Reddy, D. R. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences.[3]
-
Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.[7]
-
Kh, H., et al. (2019). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate.[8]
-
Reddy, D. R. S., & Namratha, J. R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. ResearchGate.[18]
-
Sharma, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.[19]
-
PubChem. (n.d.). 6-Fluoro-2-(piperidin-1-yl)benzo[d]thiazole. Retrieved from PubChem.[20]
-
ChemicalBook. (n.d.). 6-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. Retrieved from ChemicalBook.[5]
-
ChemicalBook. (n.d.). 6-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. Retrieved from ChemicalBook (Korean).[21]
-
Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. ResearchGate.[2]
-
Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data.[22]
-
Nikolova, I., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank.[23]
-
El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.[24]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. 6-Fluoro-2-piperazin-1-yl-1,3-benzothiazole CAS#: 401567-36-0 [m.chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. enamine.net [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 6-Fluoro-2-(piperidin-1-yl)benzo[d]thiazole | C12H13FN2S | CID 3235969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 6-Fluoro-2-piperazin-1-yl-1,3-benzothiazole | 401567-36-0 [m.chemicalbook.com]
- 22. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 23. mdpi.com [mdpi.com]
- 24. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
